molecular formula C8H15NO3 B6280714 3-[methyl(propan-2-yl)carbamoyl]propanoic acid CAS No. 953752-61-9

3-[methyl(propan-2-yl)carbamoyl]propanoic acid

Cat. No.: B6280714
CAS No.: 953752-61-9
M. Wt: 173.21 g/mol
InChI Key: DVYCMKHWPGTXSP-UHFFFAOYSA-N
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Description

3-[methyl(propan-2-yl)carbamoyl]propanoic acid is an organic compound with a complex structure that includes a carbamoyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[methyl(propan-2-yl)carbamoyl]propanoic acid typically involves the reaction of isopropylamine with a suitable carboxylic acid derivative. One common method is the reaction of isopropylamine with 3-bromopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

3-[methyl(propan-2-yl)carbamoyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-[methyl(propan-2-yl)carbamoyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[methyl(propan-2-yl)carbamoyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-[methyl(propan-2-yl)carbamoyl]butanoic acid: Similar structure but with an additional carbon in the chain.

    3-[ethyl(propan-2-yl)carbamoyl]propanoic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

3-[methyl(propan-2-yl)carbamoyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

953752-61-9

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

4-[methyl(propan-2-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C8H15NO3/c1-6(2)9(3)7(10)4-5-8(11)12/h6H,4-5H2,1-3H3,(H,11,12)

InChI Key

DVYCMKHWPGTXSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C(=O)CCC(=O)O

Purity

95

Origin of Product

United States

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